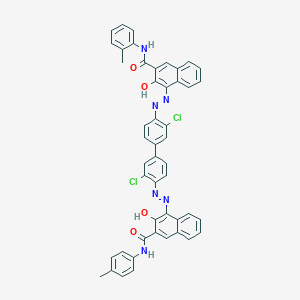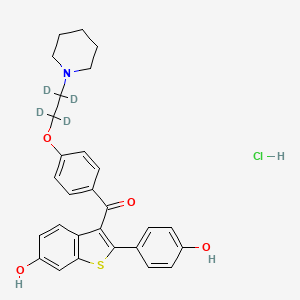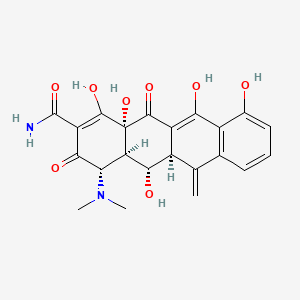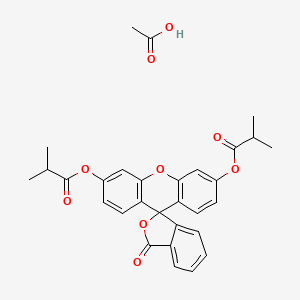
Sucralose-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucralose-d6 contains six deuterium atoms and is used as an internal standard for the quantification of sucralose by GC- or LC-MS . It is a non-caloric chlorinated disaccharide used as a sugar alternative that is not metabolized by humans . The chemical name for sucralose is 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl 4-chloro-4-deoxy-α-D-galactopyranoside .
Synthesis Analysis
Sucralose is synthesized from sucrose as a starting material. The first step involves the synthesis of sucrose-6-acetate, followed by chlorination, and finally deacetylation .
Molecular Structure Analysis
The structure of sucralose is similar to that of saccharose, from which it is synthesized by selective replacement of three hydroxyl groups by chlorine . The molecular formula of Sucralose-d6 is C12H19Cl3O8 .
Chemical Reactions Analysis
A degradation product and chemical used to make sucralose – sucralose-6-acetate – can potentially damage our DNA. This depends on your metric of DNA damage and your exposure . Sucralose interfered with T-cell membrane order and limited PLCγ1-dependent induction of intracellular calcium release into the cytoplasm .
Physical And Chemical Properties Analysis
The molecular weight of Sucralose-d6 is 403.7 g/mol . More detailed properties could not be found in the search results.
Scientific Research Applications
Metabolic Studies
Sucralose-d6 is used in metabolic studies to understand its effects on human health, particularly in terms of sucralose absorption, metabolism, and excretion. It helps in mediating sucralose-dependent signaling pathways that regulate satiety, incretin release, and insulin response .
Analytical Reference Standard
In analytical chemistry, Sucralose-d6 serves as an internal standard to ensure the accuracy and consistency of measurement when analyzing sucralose levels in various samples .
Sweetener Synthesis Research
Sucralose-d6 is utilized in the synthesis process of sucralose as a sweetener. Researchers study the production methods to improve yield and reduce costs, which is beneficial for industrial production .
Nutritional Studies
Studies have investigated the impact of sucralose and other low-calorie sweeteners on glucose metabolism and gut hormones. Sucralose-d6 is used in these trials to monitor changes in blood glucose, insulin, and glucagon-like peptide 1 concentrations .
Mechanism of Action
Target of Action
Sucralose-d6, an isotopically labeled analog of the artificial sweetener sucralose , primarily targets the sweet taste receptor 1 receptor 3 (T1R3) in the human body . This receptor plays a crucial role in mediating sucralose-dependent signaling pathways that regulate satiety, incretin release, and insulin response .
Mode of Action
Sucralose-d6 interacts with its targets in a complex manner. It has been found to upregulate SGLT-1 expression, which is independent of the action of GLUT2 . This interaction with T1R3 leads to a series of changes in the body. For instance, it has been reported that sucralose can interfere with T-cell membrane order and limit PLC 1-dependent induction of intracellular calcium release into the cytoplasm .
Pharmacokinetics
It is known that sucralose, the parent compound of sucralose-d6, is nonmetabolizable in the gastrointestinal tract (git) and passes out of the body unaffected via urine . This suggests that Sucralose-d6 may have similar properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sucralose-d6. It has been reported that sucralose can withstand drastic heat and pH and is resistant to wastewater treatment . This suggests that Sucralose-d6 may have similar environmental stability. The impact of sucralose-d6 on environmental bacteria is still under investigation .
Future Directions
High concentrations of the zero-calorie artificial sweetener sucralose affected the proliferation and differentiation of T cells toward interferon-γ-producing subsets . More detailed molecular characterization of lipid rafts and functional interaction of proteins therein in the presence of sucralose may provide further insight into underlying molecular mechanisms .
properties
IUPAC Name |
(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis[chloro(dideuterio)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-[dideuterio(hydroxy)methyl]oxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQAVOSOZGMPRM-GCUTWYSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)O)O)C([2H])([2H])Cl)O)O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339960 |
Source


|
| Record name | Sucralose-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucralose-d6 | |
CAS RN |
1459161-55-7 |
Source


|
| Record name | Sucralose-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is sucralose-d6 used instead of regular sucralose for quantifying sucralose in water samples?
A1: Sucralose-d6, the deuterated form of sucralose, is used as an internal standard due to matrix effects observed in surface and wastewater samples []. These matrix effects can interfere with the ionization of sucralose during mass spectrometry analysis, leading to inaccurate quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

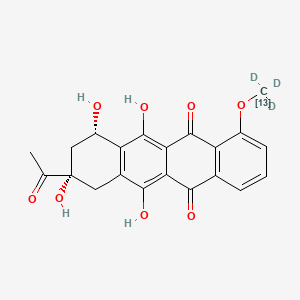

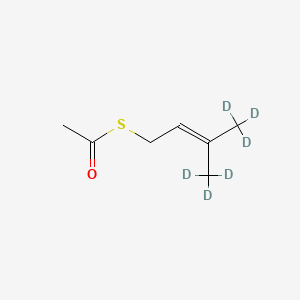
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
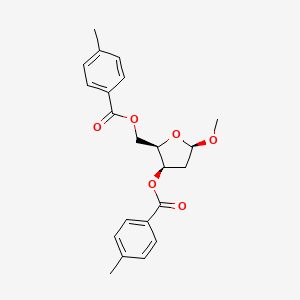
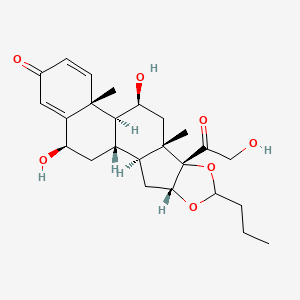

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
